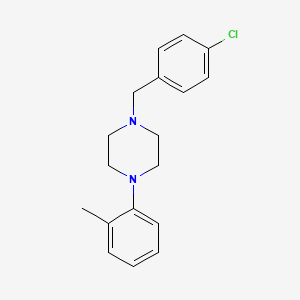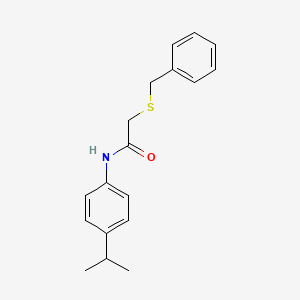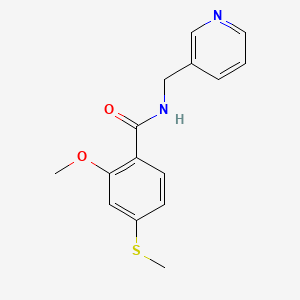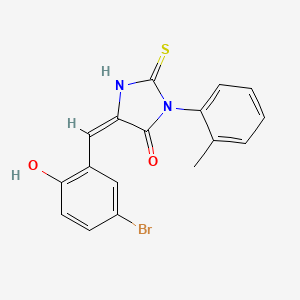
1-(2-chloro-6-fluorobenzyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzyl)-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
CPP exerts its pharmacological effects by binding to the 5-HT1A and 5-HT1B receptors and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can have a positive effect on mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and analgesic properties. It has also been found to have a positive effect on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments, including its high affinity for the 5-HT1A and 5-HT1B receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, CPP also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on CPP, including the development of more selective compounds that target specific serotonin receptors. There is also potential for the use of CPP in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and chronic pain. Further research is needed to fully understand the pharmacological properties of CPP and its potential applications in medicine.
Conclusion:
In conclusion, CPP is a chemical compound with significant potential for scientific research and medical applications. Its high affinity for the 5-HT1A and 5-HT1B receptors and its inhibitory effect on serotonin reuptake make it a useful tool for studying the role of these receptors in various physiological processes. While there are limitations to its use, further research on CPP could lead to the development of new treatments for psychiatric and neurological disorders.
Synthesemethoden
CPP can be synthesized through various methods, including the reaction of 1-(2-chloro-6-fluorobenzyl) piperazine with phenyl magnesium bromide or phenyl lithium. Another method involves the reaction of 1-(2-chloro-6-fluorobenzyl) piperazine with phenylacetonitrile in the presence of a catalyst. The yield of CPP synthesis varies depending on the method used, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in research and medicine. It has been found to have a high affinity for the 5-HT1A and 5-HT1B receptors, which are involved in the regulation of mood and anxiety. CPP has also been shown to have an inhibitory effect on the reuptake of serotonin, which is a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-16-7-4-8-17(19)15(16)13-20-9-11-21(12-10-20)14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNAYMUMQYZNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

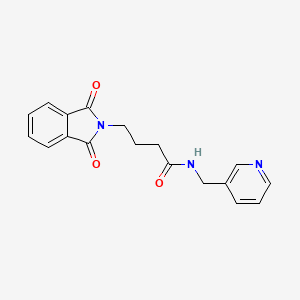
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)
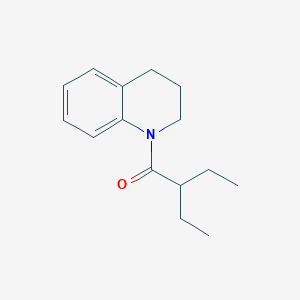


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
